molecular formula C6H13N B1425182 Methyl[(1-methylcyclopropyl)methyl]amine CAS No. 1278662-39-7

Methyl[(1-methylcyclopropyl)methyl]amine

Cat. No.: B1425182
CAS No.: 1278662-39-7
M. Wt: 99.17 g/mol
InChI Key: BXWMIHKQAAXKOG-UHFFFAOYSA-N
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Description

Methyl[(1-methylcyclopropyl)methyl]amine is an organic compound that belongs to the amine functional group. It has garnered attention in recent years due to its unique physical, chemical, and biological properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(1-methylcyclopropyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with methyl iodide under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl[(1-methylcyclopropyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; basic or acidic conditions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Methyl[(1-methylcyclopropyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals

Mechanism of Action

The mechanism by which Methyl[(1-methylcyclopropyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

    1-Methylcyclopropylamine: Shares a similar cyclopropyl structure but lacks the additional methyl group.

    Cyclopropylamine: A simpler structure with only the cyclopropyl and amine groups.

    1-Methylcyclopropanamine hydrochloride: A salt form that is used in different applications

Uniqueness: Methyl[(1-methylcyclopropyl)methyl]amine is unique due to its specific structural features, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-methyl-1-(1-methylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(3-4-6)5-7-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWMIHKQAAXKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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